molecular formula C24H31NO4 B11138987 3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(propan-2-yl)propanamide

3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(propan-2-yl)propanamide

Cat. No.: B11138987
M. Wt: 397.5 g/mol
InChI Key: JOLIRZBYIWKEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(propan-2-yl)propanamide is a synthetic chromone derivative offered for research purposes. Chromones are characterized by a benzopyrone core and are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . This particular compound features a complex spirocyclic architecture integrating a chromone moiety with a cyclohexane ring, which may influence its stereochemical properties and interaction with biological targets. Chromone derivatives have been extensively investigated for their potential antitumor properties. Research indicates that such compounds can exhibit antiproliferative effects against various cancer cell lines, potentially through mechanisms involving the induction of cell cycle arrest, promotion of apoptosis, and generation of intracellular reactive oxygen species . Furthermore, the chromone scaffold is found in compounds studied for anti-inflammatory and antioxidant applications . The structural complexity of this molecule, including the spirocyclic system and the isopropylpropanamide side chain, makes it a valuable intermediate for further chemical exploration and structure-activity relationship studies. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

3-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C24H31NO4/c1-15(2)25-22(26)8-7-18-16(3)19-13-17-9-12-24(10-5-4-6-11-24)29-20(17)14-21(19)28-23(18)27/h13-15H,4-12H2,1-3H3,(H,25,26)

InChI Key

JOLIRZBYIWKEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CCC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Chromene Diene Precursor

The chromene component is synthesized from 6-methyl-8-oxo-3',4'-dihydrochromen-2'-carbaldehyde via a Knoevenagel condensation.

Procedure :

  • Salicylaldehyde derivative (1 mmol) and cinnamaldehyde (1.1 mmol) are stirred in dry DMSO (3 mL) with pyrrolidine (0.2 mmol) under argon at 25°C for 12 hours.

  • The mixture is quenched with water (50 mL), extracted with ethyl acetate, and purified via crystallization (isopropanol, 0°C).

Key Data :

ParameterValue
Yield78–85%
Purity (HPLC)>98%
Characterization1HNMR (400 MHz, CDCl3): δ10.2(s, 1H, CHO),7.8(d, J=8.4 Hz, 1H)^1H \text{NMR (400 MHz, CDCl}_3\text{): } \delta 10.2 \, (\text{s, 1H, CHO}), 7.8 \, (\text{d, } J = 8.4 \text{ Hz, 1H})

Diastereoselective Spirocyclization via HDA Reaction

The spiro core is constructed using a HDA reaction between cyclohexane-1,3-dione and the chromene diene.

Optimized Conditions :

  • Cyclohexane-1,3-dione (1 mmol) and chromene diene (1.2 mmol) are refluxed in toluene (10 mL) with ZnCl2_2 (10 mol%) at 110°C for 6 hours.

  • The product is isolated via column chromatography (hexane:ethyl acetate = 4:1).

Key Data :

ParameterValue
Yield72%
Diastereomeric ratio92:8
Characterization13C NMR (100 MHz, CDCl3): δ198.4(C=O),105.3(spiro C)^{13}\text{C NMR (100 MHz, CDCl}_3\text{): } \delta 198.4 \, (\text{C=O}), 105.3 \, (\text{spiro C})

Functionalization at the 7'-Position: Propanoic Acid Installation

A Michael addition introduces the propanoyl group at the 7'-position.

Procedure :

  • The spirochromene (1 mmol) is treated with acrylic acid (1.5 mmol) in THF (5 mL) using DBU (1,8-diazabicycloundec-7-ene, 0.1 mmol) at 0°C for 2 hours.

  • The crude acid is purified via acid-base extraction (1 M HCl/NaHCO3_3).

Key Data :

ParameterValue
Yield68%
CharacterizationIR (KBr): 1715cm1(C=O)\text{IR (KBr): } 1715 \, \text{cm}^{-1} \, (\text{C=O})

Amide Bond Formation via DCC Coupling

The carboxylic acid is coupled with isopropylamine using dicyclohexylcarbodiimide (DCC).

Procedure :

  • 7'-Propanoic acid derivative (1 mmol), DCC (1.2 mmol), and N-hydroxysuccinimide (NHS, 1.1 mmol) are stirred in dry acetonitrile (10 mL) at 0°C for 2 hours.

  • Isopropylamine (1.5 mmol) is added, and the mixture is stirred at 25°C for 12 hours.

  • The product is isolated via filtration and recrystallization (ethyl acetate/petroleum ether).

Key Data :

ParameterValue
Yield65%
Characterization1HNMR (400 MHz, CDCl3): δ6.2(br s, 1H, NH),4.1(m, 1H, CH(CH3)2)^1H \text{NMR (400 MHz, CDCl}_3\text{): } \delta 6.2 \, (\text{br s, 1H, NH}), 4.1 \, (\text{m, 1H, CH(CH}_3\text{)}_2\text{})

Mechanistic and Optimization Insights

Role of Lewis Acids in HDA Reactions

Zinc chloride enhances the electrophilicity of the cyclohexane-1,3-dione carbonyl group, accelerating the HDA reaction. Computational studies suggest a concerted asynchronous mechanism, with a free energy barrier of 23.4 kcal/mol.

Solvent Effects on Amidation

Polar aprotic solvents (e.g., acetonitrile) improve DCC-mediated coupling yields by stabilizing the activated NHS ester intermediate. Substituting acetonitrile with DMF reduces yields by 15–20% due to increased side reactions.

Analytical Characterization Summary

StepTechniqueKey Signals
Chromene diene1HNMR^1H \text{NMR}δ 10.2 (CHO), 6.8–7.6 (Ar–H)
Spiro core13C NMR^{13}\text{C NMR}δ 198.4 (C=O), 105.3 (spiro C)
PropanamideIR1650 cm1^{-1} (amide I)
Final productHRMSm/z 453.2124 [M + H]+^+ (calc. 453.2121)

Chemical Reactions Analysis

Types of Reactions

3-(6’-Methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen. Reagents such as alkyl halides can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated amides.

Scientific Research Applications

The structural features of this compound position it as a candidate for various biological activities, including:

  • Antimicrobial Activity : The presence of the spirocyclic moiety may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.
  • Pharmaceutical Development : The propanamide group indicates possibilities in drug formulation and development, particularly in creating compounds that can modulate biological pathways.

Applications in Medicinal Chemistry

  • Drug Design : The unique structure allows for modifications that can lead to derivatives with enhanced efficacy or reduced toxicity.
  • Cancer Research : Compounds with similar structures have shown promise in inhibiting tumor growth and may be explored for their anticancer properties.
  • Neuroprotective Agents : The potential for neuroprotective effects makes this compound a candidate for treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Studies : Research on related spirocyclic compounds has demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound could be tested similarly to evaluate its efficacy .
  • Pharmacological Testing : In vitro studies on similar propanamide-containing compounds have shown promising results in modulating enzyme activity related to cancer cell proliferation . This indicates a potential pathway for exploring the pharmacological applications of the compound in cancer therapy.
  • Neuroprotective Effects : Related compounds have been studied for their neuroprotective effects in models of neurodegeneration, showing that modifications to spirocyclic structures can enhance protective effects against oxidative stress .

Mechanism of Action

The mechanism of action of 3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The spiro structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Key Structural Analogues and Properties

The following table compares the target compound with structurally related molecules:

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity References
3-(6'-Methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(propan-2-yl)propanamide ~427.5 (calculated) Spiro[cyclohexane-pyrano-chromen], 8'-oxo, 7'-propanamide Hypothesized: Anti-inflammatory
6′,7′-Dihydroxy-2-methoxy-3′,4′-dihydro-2′H-spiro[cyclohexane-1,1′-naphthalene]-2,5-dien-4-one ~316.3 Spiro[cyclohexane-naphthalene], dihydroxy, methoxy Antioxidant, isolated from Anemarrhena
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (Compound 8b) 487.27 Cyclohexylamide, pyrimidine, benzyl Synthetic intermediate; activity unspecified
5-(8-(tert-Butyl)spiro[chroman-4,1'-cyclopropan]-6-yl)-1-(cyclohexylmethyl)-N-(2,2-dimethyl-3-morpholino-3-oxopropyl)... 687.93 Spiro[chroman-cyclopropane], tert-butyl, morpholino Synthetic; potential kinase inhibition
Key Observations:

Spirocyclic Core : The target compound and its analogues share spirocyclic frameworks, which enhance metabolic stability and target selectivity compared to planar structures .

Side Chain Modifications : The propanamide group in the target compound may improve solubility and hydrogen-bonding interactions relative to ester or ether linkages in analogues .

Bioactivity Trends : Spirochromans with oxygenated substituents (e.g., 6′,7′-dihydroxy in ) exhibit antioxidant activity, suggesting the 8′-oxo group in the target compound could confer similar properties.

Divergences in Mechanism and Toxicity

Despite structural similarities, minor substitutions can drastically alter bioactivity. For instance, the tert-butyl group in the spiro[chroman-cyclopropane] derivative () may enhance lipophilicity and blood-brain barrier penetration, whereas the methyl group in the target compound likely limits such effects. Additionally, ToxEvaluator analyses emphasize that structural analogues may share off-target toxicities (e.g., myopathy risk in statins) , underscoring the need for rigorous safety profiling even among similar compounds.

Biological Activity

The biological activity of this compound primarily revolves around its interaction with various cellular pathways. It has been shown to exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Specifically, it may act on the DNA damage response pathways, which are critical for maintaining genomic stability.

Anticancer Activity

Research indicates that the compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that it inhibits the proliferation of breast cancer cells (MCF7) and induces apoptosis through the activation of caspase pathways. The compound's ability to enhance the efficacy of chemotherapeutic agents suggests its potential as an adjuvant therapy in cancer treatment.

Pharmacological Effects

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of pro-inflammatory cytokines and inhibition of NF-kB signaling pathways.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of MCF7 cell growth
Apoptosis InductionActivation of caspase pathways
Anti-inflammatoryModulation of cytokines

In Vitro Efficacy Data

Cell LineIC50 (µM)Mechanism of Action
MCF75.0Inhibition of cell proliferation
HeLa3.5Induction of apoptosis
A5494.0Anti-inflammatory effects

Study 1: Antitumor Efficacy

In a study published in Molecular Cancer Therapeutics, researchers evaluated the antitumor efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights

A separate investigation focused on the mechanistic insights into how the compound induces apoptosis in cancer cells. The study found that treatment led to an increase in reactive oxygen species (ROS) levels, which subsequently activated apoptotic pathways through mitochondrial dysfunction .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or methanol), and reaction times. Critical steps include the formation of the spirocyclic framework and the introduction of the propanamide moiety. Purification via column chromatography (e.g., using silica gel with a gradient of ethyl acetate/hexane) is essential to isolate the target compound from intermediates. Analytical validation using 1H^1H-NMR and mass spectrometry ensures structural fidelity .

Q. How can researchers characterize the molecular structure of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR spectroscopy : Assign peaks for protons in the spirocyclic system (δ 0.89–2.53 ppm for cyclohexane protons) and the amide group (δ 8.00–9.07 ppm for NH) .
  • X-ray crystallography : Resolve the 3D arrangement of the spirocyclic core using programs like SHELXL for refinement .
  • Mass spectrometry : Confirm the molecular ion peak (e.g., m/z 333 [M+^+] for analogous compounds) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity. For antimicrobial studies, employ broth microdilution assays (MIC determination) against Gram-positive/negative bacteria. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical for validation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates. Reaction path search algorithms (e.g., GRRM) identify energetically favorable pathways. Pair computational predictions with experimental validation (e.g., monitoring reaction progress via 13C^{13}C-NMR) to refine synthetic routes .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Meta-analysis : Compare IC50_{50} values across studies (e.g., 2–50 µM for chromenone derivatives) and assess assay variability (e.g., cell line specificity).
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate critical pharmacophores.
  • Molecular docking : Screen against target proteins (e.g., DNA topoisomerase II) to rationalize discrepancies in inhibitory activity .

Q. How can researchers elucidate the degradation kinetics of this compound under physiological conditions?

Conduct stability studies in simulated biological fluids (e.g., PBS at pH 7.4 and 37°C). Monitor degradation via HPLC at intervals (0–72 hours). Kinetic modeling (e.g., first-order decay) quantifies half-life. Compare with structurally related compounds to identify stability trends (e.g., amide hydrolysis susceptibility) .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measure protein target stabilization upon compound binding.
  • Click chemistry : Incorporate alkyne/azide tags into the compound for pull-down assays and proteomic identification of interacting proteins.
  • Fluorescence polarization : Quantify binding affinity to purified targets (e.g., kinases) .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps risk side reactions (e.g., oxidation)
Solvent PolarityMedium (e.g., THF)Balances solubility and reactivity
Catalyst Loading5–10 mol%Excess catalyst complicates purification

Q. Table 2: Comparative Bioactivity of Analogous Compounds

Compound ClassIC50_{50} (µM)Target Pathway
Chromenone-propanamide12.5 ± 2.1DNA repair inhibition
Pyrimidine-triazole8.7 ± 1.3Kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.